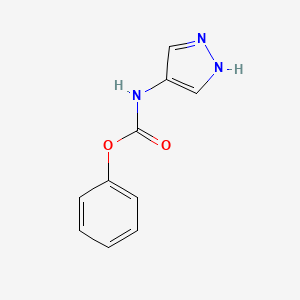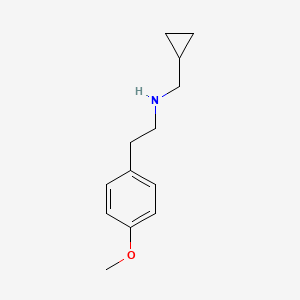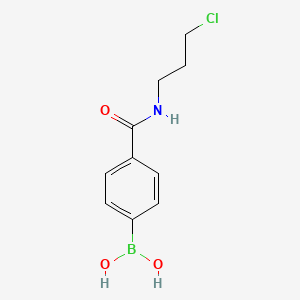
(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C10H13BClNO3. It features a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked via a three-carbon chloropropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminophenylboronic acid with 3-chloropropyl isocyanate to form the intermediate this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds between the boronic acid group and halides or pseudohalides in the presence of a palladium catalyst.
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Substitution Reactions: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid has several scientific research applications:
Protein-Protein Interaction Studies: The boronic acid group can form reversible covalent bonds with cis-diols, making it useful for studying protein interactions involving glycoproteins.
Medicinal Chemistry and Drug Discovery: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or proteins with cis-diol functionalities.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced binding affinity for certain molecules.
Mechanism of Action
The mechanism of action of (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid primarily involves its ability to form covalent bonds with cis-diols. This interaction can inhibit the activity of enzymes or modulate protein functions by targeting specific glycoproteins. The boronic acid group is crucial for this activity, as it forms reversible covalent bonds with the diol groups on the target molecules.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chloropropylcarbamoyl group, making it less versatile in terms of functionalization.
(4-Carbamoylphenyl)boronic Acid: Similar structure but lacks the chloropropyl chain, which may affect its binding properties and reactivity.
Uniqueness: (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and chloropropylcarbamoyl groups. This combination allows for versatile chemical modifications and specific interactions with target molecules, making it a valuable tool in various research applications.
Properties
IUPAC Name |
[4-(3-chloropropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNOFJBHOAQAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657447 | |
| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874460-03-4 | |
| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)
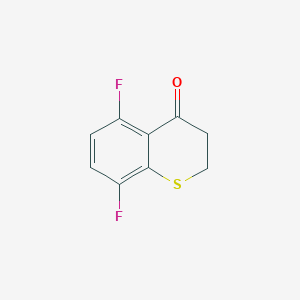
![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)
![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)
amine](/img/structure/B1418591.png)
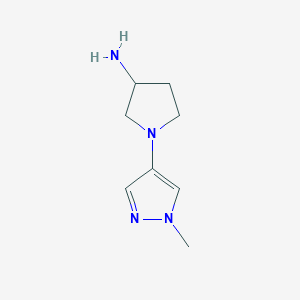
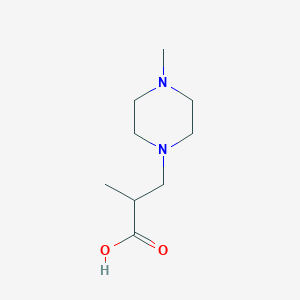
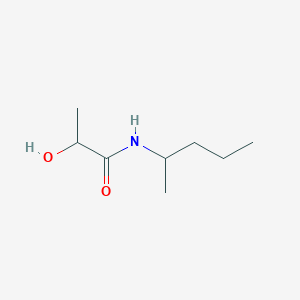

![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)
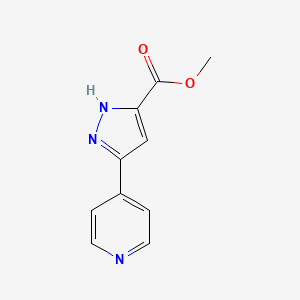
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)
